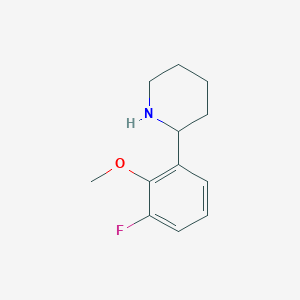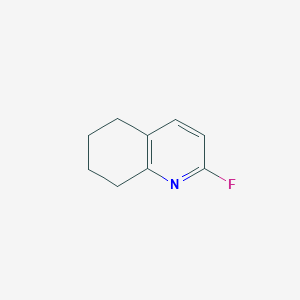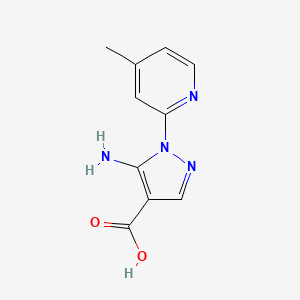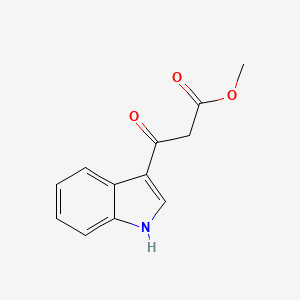
methyl 3-(1H-indol-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-indol-3-yl)-3-oxopropanoate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-3-oxopropanoate typically involves the esterification of indole-3-acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . This reaction proceeds under reflux conditions, resulting in the formation of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microflow reactors allows for rapid and mild generation of intermediates, which can then be converted to the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl 3-(1H-indol-3-yl)-3-oxopropanoate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-3-yl)-3-oxopropanoate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as enzyme inhibition and receptor modulation. This compound’s effects are mediated through its ability to participate in hydrogen bonding and π-π interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in rooting powders.
Uniqueness
Methyl 3-(1H-indol-3-yl)-3-oxopropanoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)6-11(14)9-7-13-10-5-3-2-4-8(9)10/h2-5,7,13H,6H2,1H3 |
InChI Key |
XQVWUDQZQRJKKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


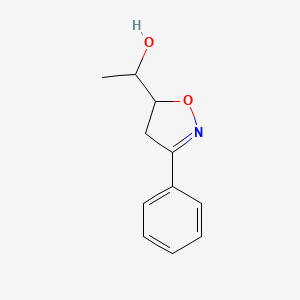
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)
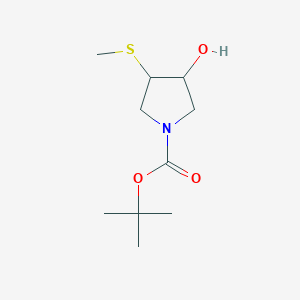
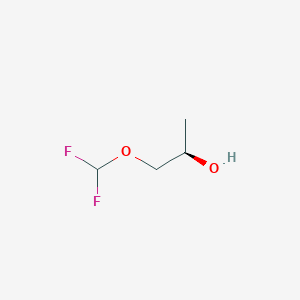
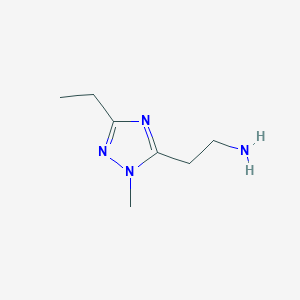
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride](/img/structure/B13526258.png)
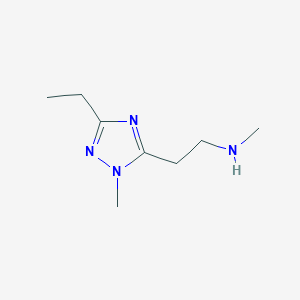
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
